(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)

Catalog No.
S1544408
CAS No.
121239-75-6
M.F
C20H26F6IOSb
M. Wt
645.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorosti...

CAS Number

121239-75-6

Product Name

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)

IUPAC Name

hexafluoroantimony(1-);(4-octoxyphenyl)-phenyliodanium

Molecular Formula

C20H26F6IOSb

Molecular Weight

645.1 g/mol

InChI

InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

QBOTYWKRKSTVOV-UHFFFAOYSA-H

SMILES

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F

Photochemistry and Photocatalysis

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) exhibits photochemical properties, meaning it reacts with light. This characteristic makes it a potential candidate for use in photocatalysis, where light is used to drive chemical reactions. Studies suggest its potential in:

  • Degradation of organic pollutants: Research indicates the compound's ability to degrade various organic pollutants, such as dyes and pharmaceuticals, upon light exposure []. This has potential applications in environmental remediation and wastewater treatment.

Medicinal Chemistry

  • Antimicrobial activity: Studies have shown the compound's ability to inhibit the growth of some bacteria and fungi under light exposure, suggesting potential antimicrobial properties []. However, further research is needed to determine its efficacy and safety in this context.

Material Science

The unique properties of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) make it a potential candidate for developing new materials with specific functionalities:

  • Organic light-emitting diodes (OLEDs): Research suggests the compound's potential use as a hole transporting material in OLEDs, which are efficient light sources used in displays [].

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is an organoiodine compound with the molecular formula C20H26F6IOSb and a molecular weight of approximately 645.08 g/mol. It belongs to the family of iodonium salts, which are widely recognized for their utility in organic synthesis, particularly as reagents in various chemical transformations. This compound features an iodonium ion (I+) bonded to both a phenyl group and a 4-(octyloxy)phenyl group, with hexafluorostibate (SbF6-) as the counterion. Its unique structure contributes to its reactivity and versatility in synthetic applications .

  • Photoacid generation: As mentioned earlier, upon light irradiation, it can generate a strong Brønsted acid that can then participate in various organic reactions [].
  • Potential irritant: Aryliodonium salts may be irritating to skin and eyes [].
  • Light sensitivity: These compounds can be light-sensitive and may decompose upon exposure to light [].
  • Handling precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood.

  • Substitution Reactions: The iodonium ion can be replaced by nucleophiles such as amines, thiols, and carboxylates, leading to new carbon-nucleophile bonds.
  • Oxidation Reactions: This compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
  • Reduction Reactions: Under specific conditions, the iodonium ion can be reduced to iodide, resulting in the formation of corresponding phenyl and 4-(octyloxy)phenyl derivatives.

Common reagents used in conjunction with this compound include sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reaction conditions often involve organic solvents like acetonitrile or dichloromethane, with temperatures ranging from -20°C to room temperature .

The synthesis of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) typically involves the following steps:

  • Formation of Iodonium Salt: Iodobenzene is reacted with 4-(octyloxy)phenylboronic acid in the presence of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). This reaction is conducted in an organic solvent such as dichloromethane at low temperatures to stabilize the iodonium ion.
  • Counterion Exchange: The resulting iodonium salt is treated with hexafluoroantimonic acid (HSbF6), yielding the hexafluorostibate salt .

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) has a broad range of applications:

  • Organic Synthesis: It serves as a reagent for introducing phenyl and 4-(octyloxy)phenyl groups into various organic molecules.
  • Polymer Chemistry: The compound is employed as a photoinitiator in cationic polymerization processes, particularly for producing specialty materials and coatings.
  • Biochemical Studies: It is used for modifying biomolecules to investigate their structure and function .

Interaction studies involving (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) primarily focus on its role as a photoinitiator in polymerization processes. Research indicates that it can form charge transfer complexes with phosphine compounds, enhancing its effectiveness as an initiator for free-radical thermal frontal polymerization. These studies highlight its potential for creating bubble-free polymer composites and optimizing reaction kinetics .

Several compounds share structural similarities with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V). Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(4-(Dimethylamino)phenyl)(phenyl)iodonium hexafluorostibate(V)C20H26F6IOSbContains a dimethylamino group that may enhance solubility and reactivity.
(4-(Methoxy)phenyl)(phenyl)iodonium hexafluorostibate(V)C20H26F6IOSbFeatures a methoxy group which could impact electronic properties differently than octyloxy.
(Phenyl)(naphthalen-1-yl)iodonium hexafluorostibate(V)C22H18F6IOSbIncorporates a naphthalene moiety providing different steric and electronic characteristics.

The presence of the octyloxy group in (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) enhances its solubility in organic solvents compared to other similar compounds, potentially making it more effective in various synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (93.75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[4-(Octyloxyphenyl)](phenyl)iodonium hexafluoroantimonate

Dates

Modify: 2023-08-15

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